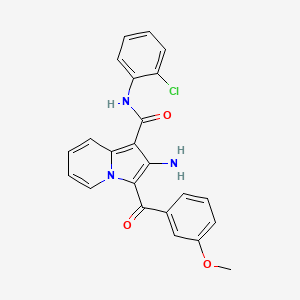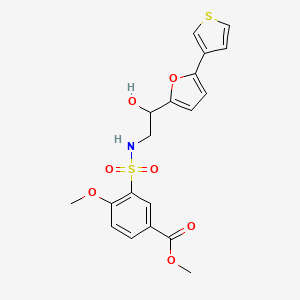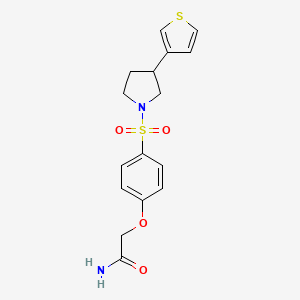![molecular formula C11H13ClN2O3S B2530878 N-[(6-chloropyridin-3-yl)sulfonyl]cyclopentanecarboxamide CAS No. 1210991-38-0](/img/structure/B2530878.png)
N-[(6-chloropyridin-3-yl)sulfonyl]cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(6-chloropyridin-3-yl)sulfonyl]cyclopentanecarboxamide, also known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype mGluR1. It has been extensively studied for its potential therapeutic applications in neurological disorders such as Parkinson's disease, epilepsy, and chronic pain.
Wirkmechanismus
N-[(6-chloropyridin-3-yl)sulfonyl]cyclopentanecarboxamide selectively blocks the mGluR1 receptor, which is involved in the regulation of glutamate neurotransmission. By blocking this receptor, N-[(6-chloropyridin-3-yl)sulfonyl]cyclopentanecarboxamide reduces the excitatory effects of glutamate, which can lead to neuroprotective and anticonvulsant effects.
Biochemical and Physiological Effects:
N-[(6-chloropyridin-3-yl)sulfonyl]cyclopentanecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the loss of dopaminergic neurons in animal models of Parkinson's disease, which suggests a neuroprotective effect. N-[(6-chloropyridin-3-yl)sulfonyl]cyclopentanecarboxamide has also been shown to reduce seizure activity in animal models of epilepsy, which suggests an anticonvulsant effect. Additionally, N-[(6-chloropyridin-3-yl)sulfonyl]cyclopentanecarboxamide has been shown to have analgesic effects in animal models of chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[(6-chloropyridin-3-yl)sulfonyl]cyclopentanecarboxamide in lab experiments is its selectivity for the mGluR1 receptor. This allows researchers to specifically target this receptor and study its effects. However, one limitation of using N-[(6-chloropyridin-3-yl)sulfonyl]cyclopentanecarboxamide is its relatively short half-life, which may require frequent dosing in experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on N-[(6-chloropyridin-3-yl)sulfonyl]cyclopentanecarboxamide. One area of interest is its potential therapeutic applications in neurological disorders such as Parkinson's disease, epilepsy, and chronic pain. Further research is needed to determine the optimal dosing and administration of N-[(6-chloropyridin-3-yl)sulfonyl]cyclopentanecarboxamide for these conditions. Another area of interest is the development of more selective mGluR1 antagonists with longer half-lives, which may have improved therapeutic potential. Finally, research is needed to further elucidate the mechanism of action of N-[(6-chloropyridin-3-yl)sulfonyl]cyclopentanecarboxamide and its effects on glutamate neurotransmission.
Synthesemethoden
The synthesis of N-[(6-chloropyridin-3-yl)sulfonyl]cyclopentanecarboxamide involves the reaction of 6-chloropyridine-3-sulfonyl chloride with cyclopentanecarboxylic acid in the presence of triethylamine. The resulting product is then treated with ethanol to form N-[(6-chloropyridin-3-yl)sulfonyl]cyclopentanecarboxamide. The purity of the compound can be confirmed by NMR spectroscopy and HPLC analysis.
Wissenschaftliche Forschungsanwendungen
N-[(6-chloropyridin-3-yl)sulfonyl]cyclopentanecarboxamide has been extensively studied for its potential therapeutic applications in neurological disorders such as Parkinson's disease, epilepsy, and chronic pain. It has been shown to have neuroprotective effects in animal models of Parkinson's disease by reducing the loss of dopaminergic neurons. N-[(6-chloropyridin-3-yl)sulfonyl]cyclopentanecarboxamide has also been shown to have anticonvulsant effects in animal models of epilepsy by reducing seizure activity.
Eigenschaften
IUPAC Name |
N-(6-chloropyridin-3-yl)sulfonylcyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3S/c12-10-6-5-9(7-13-10)18(16,17)14-11(15)8-3-1-2-4-8/h5-8H,1-4H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTOLRWIYNEYQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NS(=O)(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-chloropyridin-3-yl)sulfonyl]cyclopentanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(4-ethoxyphenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide](/img/structure/B2530795.png)

![Piperidin-3-yl(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)methanone hydrochloride](/img/structure/B2530799.png)
![3-(4-fluorophenyl)-7,8-dimethoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2530802.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone](/img/structure/B2530804.png)

![3-Chloro-1H-pyrrolo[2,3-c]pyridin-7-ol](/img/structure/B2530807.png)

![N-(3,5-dimethylphenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2530809.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2530812.png)


